molecular formula C27H20N2O2 B14391609 3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one CAS No. 88538-78-7

3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one

Cat. No.: B14391609
CAS No.: 88538-78-7
M. Wt: 404.5 g/mol
InChI Key: KHUQZVXVSUJKOL-UHFFFAOYSA-N
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Description

3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with phenyl and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzophenone with 4-(4-methylphenoxy)benzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired quinazolinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and methylphenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the methylphenoxy group, resulting in different chemical properties and biological activities.

    4-Methylphenoxyphenylquinazolinone: Similar structure but with variations in the substitution pattern.

Uniqueness

3-[4-(4-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88538-78-7

Molecular Formula

C27H20N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C27H20N2O2/c1-19-11-15-22(16-12-19)31-23-17-13-21(14-18-23)29-26(20-7-3-2-4-8-20)28-25-10-6-5-9-24(25)27(29)30/h2-18H,1H3

InChI Key

KHUQZVXVSUJKOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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